5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde
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Overview
Description
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is a chemical compound with the molecular formula C16H25BrO2Si. It is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a tri(propan-2-yl)silyl group attached to the oxygen atom at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the protection of the hydroxyl group with a tri(propan-2-yl)silyl group. The reaction conditions often include the use of bromine or a brominating agent and a silylating agent such as tri(propan-2-yl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzoic acid.
Reduction: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde depends on the specific reaction it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. In substitution reactions, the bromine atom is replaced by another nucleophile through the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzaldehyde ring.
5-Bromo-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}pyrimidine: Another similar compound with a pyrimidine ring and a different silyl group.
Uniqueness
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is unique due to its specific combination of a bromine atom, a tri(propan-2-yl)silyl group, and a benzaldehyde ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biochemical applications.
Properties
CAS No. |
923281-68-9 |
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Molecular Formula |
C16H25BrO2Si |
Molecular Weight |
357.36 g/mol |
IUPAC Name |
5-bromo-2-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C16H25BrO2Si/c1-11(2)20(12(3)4,13(5)6)19-16-8-7-15(17)9-14(16)10-18/h7-13H,1-6H3 |
InChI Key |
NQIPXHRLZUWCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
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